4-(aminomethyl)-N-benzyloxan-4-amine
Description
4-(Aminomethyl)-N-benzyloxan-4-amine is a bicyclic amine derivative comprising an oxane (tetrahydropyran) ring substituted with an aminomethyl group at the 4-position and a benzyl group attached via a secondary amine. Despite its structural uniqueness, direct pharmacological or synthetic studies on this compound are sparse in the literature. Current understanding is inferred from analogs like benzylamines, oxane derivatives, and related amines .
Properties
Molecular Formula |
C13H20N2O |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
4-(aminomethyl)-N-benzyloxan-4-amine |
InChI |
InChI=1S/C13H20N2O/c14-11-13(6-8-16-9-7-13)15-10-12-4-2-1-3-5-12/h1-5,15H,6-11,14H2 |
InChI Key |
UYICNXWHFHNTCO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(CN)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-N-benzyloxan-4-amine typically involves the reaction of benzyloxan with aminomethyl groups under controlled conditions. One common method involves the use of a Mannich reaction, where formaldehyde, a primary or secondary amine, and a compound containing an active hydrogen atom react to form the desired product . The reaction conditions often include a solvent such as ethanol and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale Mannich reactions or other catalytic processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(aminomethyl)-N-benzyloxan-4-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form simpler amine derivatives.
Substitution: The benzyloxan ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzyloxan derivatives.
Scientific Research Applications
4-(aminomethyl)-N-benzyloxan-4-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 4-(aminomethyl)-N-benzyloxan-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, while the benzyloxan structure provides stability and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
- Its logP (2.1) suggests moderate lipophilicity, intermediate between the polar 4-aminomethyltetrahydropyran and the highly lipophilic N-benzylpiperidine. This balance may improve blood-brain barrier penetration relative to 4-(dimethylamino)benzohydrazide .
Pharmacological Activity
Receptor Binding Profiles
- N-Benzylpiperidine: Known for serotonin receptor (5-HT₃) antagonism, used in antidepressants .
- 4-(Dimethylamino)benzohydrazide: Exhibits antimicrobial and antifungal activity due to hydrazide-mediated metal chelation .
- This compound: Hypothesized to target σ receptors or monoamine oxidases (MAOs) based on structural similarity to known inhibitors (e.g., ifenprodil). However, experimental data are lacking .
Enzymatic Inhibition
- The benzyl group in this compound may enhance MAO-B inhibition compared to non-aromatic analogs, as seen in rasagiline derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
